molecular formula C13H9ClN4S B2609040 4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 499796-13-3

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Cat. No.: B2609040
CAS No.: 499796-13-3
M. Wt: 288.75
InChI Key: HIJDQHRKEVGWNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine” involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antifungal Activity

Derivatives of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine, including compounds containing heterocyclic structures, have been synthesized and shown to exhibit antifungal effects. These compounds were tested against Aspergillus terreus and Aspergillus niger, with one showing more pronounced antifungal activity. The study concluded that these dimethylpyrimidin-derivatives could be developed into useful antifungal agents (N. N. Jafar et al., 2017).

Histone Lysine Demethylase Inhibition

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized to potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. These compounds, including 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, showed significant activity against the KDM4 and KDM5 subfamilies, demonstrating selectivity and cellular permeability. This research presents a pathway for developing new treatments targeting epigenetic regulators (V. Bavetsias et al., 2016).

Non-Covalent Interactions for Drug Design

Research into 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has provided insights into non-covalent interactions, crucial for drug design and development. These compounds were synthesized and characterized, with the study emphasizing the importance of hydrogen bonds, van der Waals interactions, and other non-covalent interactions in the stability and activity of pharmaceutical compounds (Yu Zhang et al., 2018).

Antiangiogenic Activity

Synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine were explored for their antiangiogenic potential. Docking studies showed significant binding energy compared to reference drugs, suggesting that these compounds could serve as potent inhibitors of angiogenesis, a crucial process in cancer progression and other diseases (Nadhir N. A. Jafar & A. Hussein, 2021).

Future Directions

Thiazoles, which are part of the structure of “4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine”, have been the focus of much research due to their diverse biological activities . This suggests that there may be future research directions involving the synthesis and study of similar compounds.

Biochemical Analysis

Properties

IUPAC Name

4-(4-chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-11-10(9-6-7-16-13(15)17-9)19-12(18-11)8-4-2-1-3-5-8/h1-7H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDQHRKEVGWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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